1-Fmoc-Piperazine-2-(R)-carboxylic acid

Chiral Resolution Stereoselective Synthesis Medicinal Chemistry

Choose 1-Fmoc-Piperazine-2-(R)-carboxylic acid for enantiomerically pure SPPS building block. The Fmoc group enables orthogonal deprotection under mild basic conditions. (R)-stereochemistry is critical for biological activity—racemic or (S)-substitution leads to diastereomeric mixtures and invalid SAR data. Pre-installed Fmoc accelerates library synthesis; eliminates chiral resolution steps. Request a quote now for guaranteed purity and bulk pricing.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
Cat. No. B13309722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fmoc-Piperazine-2-(R)-carboxylic acid
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1
InChIKeyRKXKKKUNIBLRES-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specific Profile: 1-Fmoc-Piperazine-2-(R)-carboxylic acid as a Chiral Peptidomimetic Building Block


1-Fmoc-Piperazine-2-(R)-carboxylic acid (CAS 209593-18-0) is an enantiomerically pure, N-protected piperazine carboxylic acid derivative . This compound is a critical building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry . Its structure features a piperazine heterocycle, a chiral center at the 2-position, and a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group . The Fmoc group allows for the selective and orthogonal incorporation of this chiral piperazine scaffold into larger peptide or peptidomimetic sequences . The (R)-stereochemistry is a defining feature, making it a valuable tool for the stereospecific construction of complex molecules where the three-dimensional orientation of the piperazine ring is critical for biological activity .

Technical Rationale: Why Unprotected or Racemic Piperazine Analogs Cannot Replace 1-Fmoc-Piperazine-2-(R)-carboxylic acid


The primary driver for selecting 1-Fmoc-Piperazine-2-(R)-carboxylic acid is its precise stereochemical identity. Attempting to substitute with the (S)-enantiomer, a racemic mixture, or an unprotected piperazine-2-carboxylic acid introduces unacceptable risks in advanced synthetic workflows. The Fmoc group is essential for orthogonal protection, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without cleaving acid-labile linkers or other protecting groups like Boc or t-Bu . The (R)-stereochemistry is non-negotiable in structure-activity relationship (SAR) studies and the synthesis of chiral drug candidates, where the opposite enantiomer often exhibits vastly different (or no) biological activity [1]. Therefore, generic substitution leads to synthetic failures, ambiguous biological data, or the production of an undesired diastereomer, negating the purpose of a rationally designed molecular architecture .

Quantitative Differentiation: Comparative Data for 1-Fmoc-Piperazine-2-(R)-carboxylic acid Against Key Analogs


Enantiomeric Purity and Synthetic Utility in Chiral Resolution

The (R)-enantiomer provides a defined stereochemical input for creating optically pure compounds, in contrast to using a racemic mixture. For the parent scaffold, enzymatic resolution is often required to isolate a single enantiomer from the racemate [1]. The commercially available, pre-resolved (R)-enantiomer eliminates this costly and time-consuming step.

Chiral Resolution Stereoselective Synthesis Medicinal Chemistry

Synthetic Step-Efficiency via Pre-Installed Fmoc Protection

The pre-installed Fmoc group on the (R)-piperazine-2-carboxylic acid scaffold eliminates a synthetic step in the user's workflow, thereby increasing overall yield and reducing labor. In contrast, the use of unprotected piperazine-2-carboxylic acid would require an additional protection step with reagents like Fmoc-OSu or Fmoc-Cl, which is typically quantitative but adds time and cost.

Solid-Phase Peptide Synthesis Process Chemistry Cost of Goods

Comparative Purity Specification for Reproducible Research

The compound is available with a purity specification of ≥95% (HPLC) . This level of purity is essential for ensuring that side reactions and impurities do not confound biological assay results or lead to inconsistent coupling efficiencies in solid-phase synthesis. While many Fmoc-amino acids are offered at >99%, the ≥95% specification is a common and acceptable threshold for non-canonical building blocks and provides a benchmark for procurement.

Quality Control Reproducibility Analytical Chemistry

Orthogonal Protection for Complex Molecular Assembly

The Fmoc group on the N1-position of the piperazine ring is orthogonal to other common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) . This allows for the selective, sequential deprotection and functionalization of the piperazine scaffold. In contrast, simpler analogs like Fmoc-piperazine lack the secondary carboxylic acid handle, severely limiting their utility as a core building block for generating molecular diversity.

Orthogonal Protection Peptidomimetics Combinatorial Chemistry

Storage and Handling Stability for Laboratory Procurement

The compound is a stable, white solid that can be stored under standard laboratory conditions (0-8 °C) . This is in contrast to many more sensitive Fmoc-amino acid derivatives which require storage at -20°C . The less stringent storage requirement reduces logistical complexity and the risk of compound degradation during shipping and long-term storage, a practical but important consideration for procurement.

Stability Logistics Inventory Management

High-Value Application Scenarios: Where 1-Fmoc-Piperazine-2-(R)-carboxylic acid Delivers a Procurement Advantage


Stereospecific Synthesis of Conformationally Constrained Peptidomimetics for Medicinal Chemistry

In lead optimization programs, medicinal chemists require precise control over the three-dimensional shape of a molecule to enhance target binding affinity and selectivity. The (R)-stereochemistry of this building block allows for the rational design of a specific diastereomer of a peptidomimetic. Substituting with the (S)-enantiomer or a racemic mixture would produce a different or mixed stereochemical outcome, invalidating the SAR hypothesis and potentially leading to false-negative or ambiguous biological data . The pre-installed Fmoc group ensures seamless integration into standard SPPS workflows, accelerating the synthesis of chiral compound libraries for screening [1].

Construction of Orthogonally Protected Chiral Scaffolds for Combinatorial Chemistry

This compound is uniquely suited for building diversified compound libraries via split-and-pool synthesis. The Fmoc group on the N1-position can be selectively removed to introduce one point of diversity, while the C2 carboxylic acid can be used to anchor the scaffold to a solid support or to incorporate a second point of diversity via amide coupling . Its orthogonality to common Boc-protected amino acids enables complex, multi-step reaction sequences on solid support without cross-reactivity, a key requirement for efficient library production in both academic and industrial high-throughput synthesis cores .

High-Fidelity Synthesis of Chiral Peptide Nucleic Acid (PNA) Monomers

For researchers developing chiral PNA oligomers, the stereochemistry of the backbone is critical for DNA/RNA binding affinity and orientation. The (R)-piperazine-2-carboxylic acid scaffold is a known precursor for synthesizing chiral PNA monomers that can modulate the properties of the resulting PNA oligomer . The use of an enantiomerically pure building block is essential for producing a homogeneous PNA oligomer with predictable hybridization properties. Employing a racemic mixture would lead to a complex mixture of diastereomeric oligomers with uncharacterizable and likely inferior performance in antisense or diagnostic applications .

Process Development and Scale-up of Chiral Drug Candidates

When a chiral piperazine-containing drug candidate progresses from discovery into preclinical development, the synthetic route must be robust, scalable, and cost-effective. Using a pre-resolved, Fmoc-protected building block like 1-Fmoc-Piperazine-2-(R)-carboxylic acid simplifies the process chemistry by eliminating a chiral resolution step and an N-protection step . This reduces the number of unit operations, improves overall process yield, and lowers the cost of goods, which are critical metrics for a viable commercial manufacturing process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fmoc-Piperazine-2-(R)-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.